molecular formula C14H18N4O B7475134 N-(4-cyanophenyl)-4-ethylpiperazine-1-carboxamide

N-(4-cyanophenyl)-4-ethylpiperazine-1-carboxamide

Cat. No. B7475134
M. Wt: 258.32 g/mol
InChI Key: OFIXWASKUUGCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-4-ethylpiperazine-1-carboxamide, also known as N-(4-cyanophenyl)-4-ethylpiperazine (NCEP), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. NCEP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of NCEP is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. NCEP has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
NCEP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. NCEP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, NCEP has been shown to have anxiolytic effects by modulating the activity of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using NCEP in laboratory experiments is its relative ease of synthesis. Additionally, NCEP has been shown to have a wide range of pharmacological effects, making it useful for investigating various areas of medicine. However, one limitation of using NCEP in laboratory experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of NCEP.

Future Directions

There are several future directions for research involving NCEP. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to investigate the anticancer and anti-inflammatory properties of NCEP. Finally, the development of novel analogs of NCEP may lead to the discovery of more potent and selective compounds with therapeutic potential.

Synthesis Methods

The synthesis of NCEP involves the reaction of 4-cyanobenzoyl chloride with 4-ethylpiperazine in the presence of a base, such as triethylamine. The resulting product is purified through crystallization or column chromatography. The synthesis of NCEP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

NCEP has been studied for its potential therapeutic effects in various areas of medicine. It has been shown to have anticancer, anti-inflammatory, and anti-anxiety properties. NCEP has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(4-cyanophenyl)-4-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-17-7-9-18(10-8-17)14(19)16-13-5-3-12(11-15)4-6-13/h3-6H,2,7-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIXWASKUUGCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-4-ethylpiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.